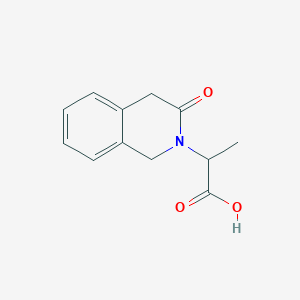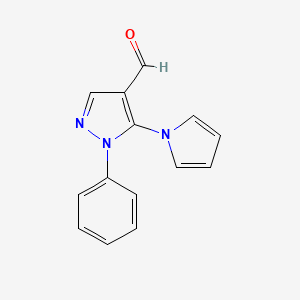
2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a propanoic acid group attached to an isoquinoline ring system, which includes a keto group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves the following steps:
Formation of the Isoquinoline Ring: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal.
Introduction of the Keto Group: The keto group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Propanoic Acid Group: This step can involve the reaction of the isoquinoline derivative with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated isoquinoline derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound, which lacks the keto and propanoic acid groups.
3,4-Dihydroisoquinoline: A reduced form of isoquinoline without the keto group.
2-Propanoic Acid Isoquinoline Derivatives: Compounds with similar structures but different substituents.
Uniqueness
2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is unique due to the presence of both the keto group and the propanoic acid group, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
253325-04-1 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
2-(3-oxo-1,4-dihydroisoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8(12(15)16)13-7-10-5-3-2-4-9(10)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16) |
InChIキー |
GFDKTQNDRRKPHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1CC2=CC=CC=C2CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione](/img/structure/B12881021.png)




![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)






![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)

